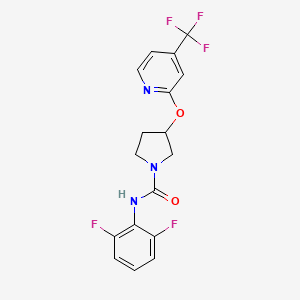

5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

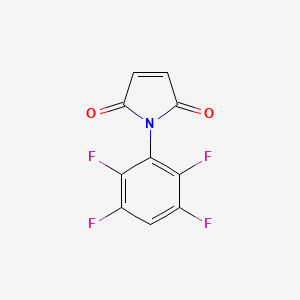

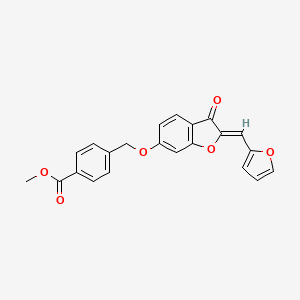

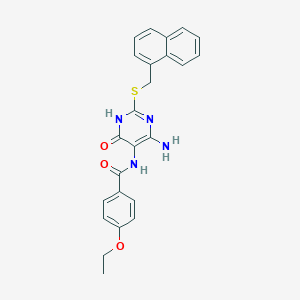

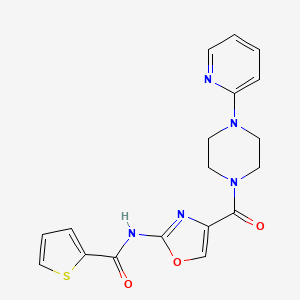

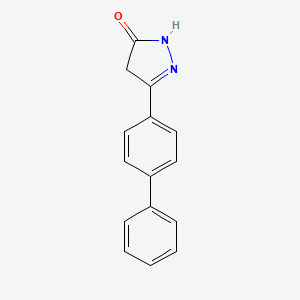

The compound is a derivative of furanone, which is a type of organic compound characterized by a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a ketone group . The presence of anilinomethylene (aniline derivative), methyl, and nitrophenyl groups suggest that this compound may have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . The synthesis would likely involve the careful introduction of the anilinomethylene, methyl, and nitrophenyl groups onto the furanone ring.Molecular Structure Analysis

The molecular structure of this compound would be characterized by a furanone ring with the anilinomethylene, methyl, and nitrophenyl groups attached at specific positions . The exact structure would depend on the locations of these groups on the furanone ring.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the nitrophenyl group suggests that it might undergo reactions involving the nitro group, such as reduction. The furanone ring could potentially participate in reactions involving the carbonyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the nitrophenyl group could potentially make the compound more reactive. The exact properties would need to be determined experimentally.Scientific Research Applications

- Application : Recent advances in nanoscale fabrication have led to homochiral materials, such as intrinsic and restructured chiral metal surfaces, plasmonic nanostructures, coordination polymers, organic polymer sensors, and molecularly imprinted polymers. These materials serve as efficient sensors or chiral stationary phases (CSPs) for enantio-selective recognition and separation .

- Application : 5-(Anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone is used alongside iodoacetic acid for reductive cleavage of methionine-containing peptides. This process aids in peptide sequencing and structural analysis .

- Application : A fluorescence assay based on the inner filter effect (IFE) utilizes 4-NP as a detection molecule for α-glucosidase (α-Glu) activity and α-Glu inhibitors (AGIs). This flexible and simple strategy enables sensitive detection and screening of AGIs .

Enantio-Resolution Materials

Reductive Cleavage of Methionine-Containing Peptides

Fluorescence Detection of 4-Nitrophenol and α-Glucosidase Activity

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-(4-nitrophenyl)-5-(phenyliminomethyl)furan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-12-16(11-19-14-5-3-2-4-6-14)24-18(21)17(12)13-7-9-15(10-8-13)20(22)23/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSBMASHSYMSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C2=CC=C(C=C2)[N+](=O)[O-])O)C=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2669034.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669041.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2669046.png)